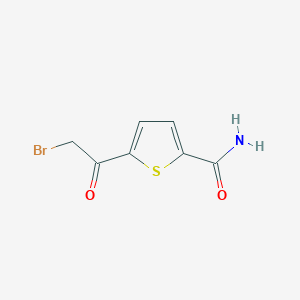

5-(Bromoacetyl)thiophene-2-carboxamide

描述

Significance of the Thiophene (B33073) Scaffold in Advanced Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in the field of heterocyclic chemistry. nih.govderpharmachemica.com It is considered a "privileged scaffold" due to its widespread presence in a multitude of pharmacologically active compounds and its utility as a versatile synthetic building block. nih.gov The significance of the thiophene moiety stems from several key characteristics:

Bioisosterism: The thiophene ring is often used as a bioisostere for the benzene (B151609) ring in drug design. wikipedia.org Its size and electronic properties are similar enough to benzene that it can often replace a phenyl group in a biologically active molecule without loss of activity, a strategy that can favorably alter metabolic pathways or physicochemical properties. wikipedia.org

Aromaticity and Reactivity: Thiophene is an aromatic compound, which imparts stability to the ring system. derpharmachemica.comwikipedia.org However, compared to benzene, it is more electron-rich and thus more reactive towards electrophilic substitution reactions, which typically occur preferentially at the C2 and C5 positions. pharmaguideline.com This enhanced reactivity provides a reliable handle for functionalization.

Structural Diversity: The thiophene nucleus provides synthetically accessible sites for modification, allowing chemists to create large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov This versatility has led to the incorporation of thiophene in a wide array of compounds with diverse biological functions, including anticancer, anti-inflammatory, and antibacterial agents.

Coordination Chemistry: The sulfur atom in the thiophene ring can participate in interactions with biological targets, such as receptors and enzymes, which can be crucial for a compound's pharmacological profile. nih.gov

The incorporation of the thiophene scaffold into molecules like 5-(Bromoacetyl)thiophene-2-carboxamide provides a stable, aromatic core that can be systematically modified and elaborated upon.

The Role of α-Halocarbonyl Functionalities in Synthetic Organic Transformations

The α-halocarbonyl group, specifically the bromoacetyl moiety in this compound, is a highly valuable functional group in organic synthesis. Its utility arises from its bifunctional nature, possessing two reactive electrophilic sites. nih.govwikipedia.org

Electrophilic α-Carbon: The primary site of reactivity is the carbon atom bonded to the halogen (the α-carbon). The electron-withdrawing nature of both the adjacent carbonyl group and the halogen atom makes this carbon highly susceptible to nucleophilic attack. wikipedia.orgyoutube.com The halogen acts as a good leaving group, facilitating SN2 reactions. youtube.com This makes α-halocarbonyl compounds excellent alkylating agents for a wide range of nucleophiles, including amines, thioamides, and carbanions. wikipedia.org

Electrophilic Carbonyl Carbon: The carbonyl carbon itself remains an electrophilic center, capable of undergoing typical carbonyl reactions such as condensation and addition. nih.gov

This dual reactivity is extensively exploited in the synthesis of heterocyclic compounds. nih.govwikipedia.org α-Haloketones are key precursors for constructing a variety of important ring systems. For example, they are widely used in the Hantzsch thiazole (B1198619) synthesis, where they react with thioamides to form thiazole rings. wikipedia.org Similarly, reactions with other binucleophilic reagents can lead to the formation of imidazoles, pyrroles, and other complex fused heterocyclic systems. nih.gov The presence of the bromoacetyl group in this compound thus equips the molecule with the necessary functionality to act as a potent precursor for building larger, more complex thiophene-containing heterocycles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-3-4(10)5-1-2-6(12-5)7(9)11/h1-2H,3H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIAQIIRSAGLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608587 | |

| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68257-90-9 | |

| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromoacetyl Thiophene 2 Carboxamide

Precursor Synthesis and Functional Group Introduction Strategies

The journey towards 5-(bromoacetyl)thiophene-2-carboxamide begins with the synthesis of its immediate precursor, 5-acetylthiophene-2-carboxamide (B1342601). This section outlines the common strategies for assembling this precursor, which involves the formation of the carboxamide and the introduction of the acetyl group.

Synthesis Routes for 5-Acetylthiophene-2-carboxamide Derivatives

The synthesis of 5-acetylthiophene-2-carboxamide typically commences from commercially available thiophene (B33073) derivatives. A common starting material is 5-acetylthiophene-2-carboxylic acid. The conversion of the carboxylic acid to the corresponding carboxamide is a crucial step. This transformation can be achieved through several standard amidation procedures.

One straightforward approach involves the activation of the carboxylic acid, followed by reaction with an ammonia (B1221849) source. For instance, 5-acetylthiophene-2-carboxylic acid can be converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-acetylthiophene-2-carbonyl chloride is then treated with ammonia (typically as an aqueous or gaseous solution) to furnish the desired 5-acetylthiophene-2-carboxamide.

Alternatively, direct amidation methods employing coupling reagents can be utilized. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct condensation of 5-acetylthiophene-2-carboxylic acid with ammonia. This method often proceeds under milder conditions and can offer high yields.

Another synthetic route involves the functionalization of a pre-existing thiophene-2-carboxamide. For example, a Friedel-Crafts acylation of thiophene-2-carboxamide with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can introduce the acetyl group at the 5-position. However, this approach requires careful optimization to control the regioselectivity and avoid potential side reactions with the amide functionality.

The table below summarizes some of the key transformations in the synthesis of 5-acetylthiophene-2-carboxamide derivatives.

| Starting Material | Reagents and Conditions | Product |

| 5-Acetylthiophene-2-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 5-Acetylthiophene-2-carboxamide |

| 5-Acetylthiophene-2-carboxylic acid | DCC/HOBt, NH₃ | 5-Acetylthiophene-2-carboxamide |

| Thiophene-2-carboxamide | Acetyl chloride/AlCl₃ | 5-Acetylthiophene-2-carboxamide |

Regioselective Bromination Approaches for α-Bromoacetyl Moiety Incorporation

With the 5-acetylthiophene-2-carboxamide precursor in hand, the next critical step is the regioselective bromination of the acetyl group's α-carbon to introduce the bromoacetyl moiety. This transformation must be performed selectively to avoid bromination of the thiophene ring.

While free radical bromination is a common method for the side-chain halogenation of alkylaromatics, its application to α-bromination of ketones like 5-acetylthiophene-2-carboxamide is less straightforward. Typically, free radical bromination is initiated by UV light or a radical initiator and proceeds via a radical chain mechanism. However, the presence of the electron-rich thiophene ring and the amide group can lead to a complex mixture of products, including ring bromination and degradation of the starting material. The selectivity for the desired α-bromo product is often low, making this method less favorable for the synthesis of this compound.

To achieve the desired regioselectivity, the use of specific halogenating reagents and carefully controlled reaction conditions is paramount. The α-bromination of ketones is typically facilitated by the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.

A widely used and effective reagent for this purpose is N-bromosuccinimide (NBS) . The reaction of 5-acetylthiophene-2-carboxamide with NBS, often in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride, can lead to the desired α-bromination. However, careful control of the reaction temperature and stoichiometry is crucial to minimize side reactions.

Another effective method involves the use of bromine (Br₂) in an acidic medium , such as acetic acid or with a catalytic amount of hydrobromic acid (HBr). The acid catalyzes the enolization of the ketone, which then reacts with bromine. This method can provide good yields of the α-bromo ketone. The reaction conditions, including temperature and reaction time, need to be optimized to prevent dibromination or ring bromination.

Copper(II) bromide (CuBr₂) has also been employed as a selective brominating agent for α-bromination of ketones. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate. This method can offer high selectivity for monobromination at the α-position.

The choice of the brominating agent and reaction conditions is critical for the successful and efficient synthesis of this compound. The table below highlights some of the common bromination methods.

| Substrate | Brominating Agent | Solvent | Conditions | Product |

| 5-Acetylthiophene-2-carboxamide | Br₂ / HBr (cat.) | Acetic Acid | Room temperature to gentle heating | This compound |

| 5-Acetylthiophene-2-carboxamide | N-Bromosuccinimide (NBS) | CCl₄ | Reflux, radical initiator | This compound |

| 5-Acetylthiophene-2-carboxamide | Copper(II) Bromide (CuBr₂) | Chloroform/Ethyl Acetate | Reflux | This compound |

Convergent and Divergent Synthetic Pathways to the Target Compound

Multi-step Reaction Sequences and Intermediate Isolation

A typical synthetic route to this compound is a linear, multi-step sequence that involves the isolation and purification of key intermediates. A representative pathway is outlined below:

Step 1: Synthesis of 5-Acetylthiophene-2-carboxylic acid. This can be achieved through the Friedel-Crafts acylation of a suitable thiophene precursor, such as 2-thiophenecarboxylic acid, with acetic anhydride in the presence of a Lewis acid.

Step 2: Amidation to form 5-Acetylthiophene-2-carboxamide. The carboxylic acid from the previous step is converted to the corresponding amide. This is a critical step to introduce the carboxamide functionality. As mentioned earlier, this can be done via the acid chloride or by using modern coupling agents. The intermediate, 5-acetylthiophene-2-carboxamide, is typically isolated and purified before proceeding to the next step.

Step 3: Regioselective α-Bromination. The purified 5-acetylthiophene-2-carboxamide is then subjected to bromination at the α-position of the acetyl group. This is the final step to yield the target compound, this compound. The choice of brominating agent and reaction conditions is crucial for the success of this step, as discussed in section 2.1.2.2.

The isolation of intermediates at each stage allows for purification, which is essential for obtaining the final product in high purity. Techniques such as crystallization, column chromatography, and extraction are commonly employed for purification. The characterization of each intermediate using analytical techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy is vital to confirm the structure and purity before proceeding to the subsequent reaction. This step-wise approach, while potentially longer, ensures better control over the synthesis and facilitates troubleshooting if any step proves problematic.

Development of One-Pot Synthetic Procedures

While multi-step syntheses are common for thiophene derivatives, the development of one-pot procedures for this compound offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. A hypothetical one-pot synthesis could commence with 2-thiophenecarboxylic acid. The first step would involve the in-situ formation of the acid chloride, followed by amidation to yield thiophene-2-carboxamide. Without isolation, a Lewis acid and bromoacetyl chloride would then be introduced to effect the Friedel-Crafts acylation, yielding the final product.

Another potential one-pot approach could involve the direct acylation of a protected 2-lithiothiophene species. This would involve the deprotonation of thiophene-2-carboxamide at the 5-position using a strong base, followed by the introduction of a bromoacetylating agent. However, the compatibility of the strong base with the amide functionality would need careful consideration to avoid side reactions. Research into similar one-pot syntheses of substituted thiophenes suggests that careful control of reaction conditions is paramount to achieving good yields and purity. beilstein-journals.orgscispace.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

The yield and purity of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the selection of an appropriate catalyst, and the precise control of temperature and reaction time.

Solvent Effects and Reaction Media Influence

The choice of solvent plays a crucial role in the Friedel-Crafts acylation of thiophene-2-carboxamide. The solvent must be inert to the reaction conditions and capable of dissolving both the reactants and the catalyst complex. Commonly used solvents in Friedel-Crafts reactions include halogenated hydrocarbons such as dichloromethane (B109758) and chloroform, as well as nitrobenzene. numberanalytics.comstudysmarter.co.uk

The polarity of the solvent can influence the rate and selectivity of the reaction. stackexchange.com For the bromoacetylation of thiophene-2-carboxamide, a solvent of moderate polarity is generally preferred to ensure the solubility of the starting materials and facilitate the formation of the acylium ion intermediate.

| Solvent | Dielectric Constant (20°C) | Typical Observations in Friedel-Crafts Acylation |

| Dichloromethane | 9.08 | Good solubility for reactants and catalyst, commonly used. |

| Chloroform | 4.81 | Similar to dichloromethane, effective solvent. |

| Nitrobenzene | 34.82 | High polarity, can increase reaction rates but may also lead to side products. |

| Carbon Disulfide | 2.64 | Low polarity, may result in poor solubility of the carboxamide. |

This table presents hypothetical data based on general principles of Friedel-Crafts reactions and is for illustrative purposes.

Catalyst Selection and Reaction Efficiency

The selection of an appropriate Lewis acid catalyst is critical for the efficient synthesis of this compound. The catalyst's role is to activate the bromoacetylating agent, typically bromoacetyl chloride or bromoacetic anhydride, to form a highly electrophilic acylium ion. nih.gov

Commonly employed Lewis acids for the acylation of thiophenes include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). google.comasianpubs.org The strength of the Lewis acid can impact the reaction rate and the potential for side reactions. For a substrate like thiophene-2-carboxamide, which contains a deactivating carboxamide group, a relatively strong Lewis acid is generally required to drive the reaction. However, excessively strong Lewis acids can lead to complex formation with the amide group, potentially hindering the reaction. nih.gov

Solid acid catalysts, such as zeolites, have also been explored for the acylation of thiophenes, offering advantages in terms of catalyst recovery and reuse. tsijournals.comresearchgate.nettsijournals.com

| Catalyst | Relative Lewis Acidity | Typical Yields in Thiophene Acylation (%) |

| Aluminum Chloride (AlCl₃) | High | 70-90 |

| Ferric Chloride (FeCl₃) | Moderate | 60-80 |

| Zinc Chloride (ZnCl₂) | Mild | 50-70 |

| Hβ Zeolite | Solid Acid | 85-95 (with potential for reuse) |

This table presents illustrative data based on literature for the acylation of various thiophene derivatives. google.comtsijournals.com

Temperature and Time Profile Optimization

The temperature and duration of the reaction are critical parameters that must be optimized to maximize the yield of this compound while minimizing the formation of impurities. Friedel-Crafts acylations are typically exothermic, and careful temperature control is necessary to prevent side reactions, such as polysubstitution or decomposition of the product.

The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the reactants and catalyst to control the initial exotherm. numberanalytics.com Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. The optimal temperature profile is dependent on the reactivity of the substrate and the strength of the catalyst. researchgate.net

Reaction time is another crucial factor. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times can lead to the formation of degradation products or byproducts. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

| Temperature (°C) | Reaction Time (hours) | Observed Yield (%) |

| 0 | 4 | 45 |

| 25 (Room Temp) | 4 | 75 |

| 50 | 2 | 85 |

| 80 | 1 | 70 (with increased byproducts) |

This table represents a hypothetical optimization study for the synthesis of this compound, illustrating the interplay between temperature, time, and yield.

Reactivity and Derivatization Pathways of 5 Bromoacetyl Thiophene 2 Carboxamide

Nucleophilic Substitution Reactions at the α-Bromoacetyl Position

The α-bromoacetyl moiety is a potent electrophilic site, readily participating in nucleophilic substitution reactions. The carbon atom bonded to the bromine is activated by the adjacent electron-withdrawing carbonyl group, facilitating the displacement of the bromide ion by various nucleophiles.

Nitrogen-based nucleophiles, including amines and the amino groups within heterocyclic structures, react efficiently with 5-(bromoacetyl)thiophene-2-carboxamide. These reactions are pivotal for constructing more complex molecules, often involving an initial substitution followed by a subsequent cyclization step.

The reaction of α-haloketones with binucleophilic reagents is a well-established strategy for synthesizing fused heterocyclic systems. researchgate.net In this context, this compound can serve as a key building block. When treated with heterocyclic compounds containing an endocyclic nitrogen adjacent to an exocyclic amino group (e.g., 2-aminothiazole (B372263), 2-aminopyridine), a sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration occurs. This leads to the formation of various thienyl-fused nitrogen-bridged heterocycles. researchgate.net

For instance, the reaction with 2-aminothiazole derivatives yields imidazo[2,1-b]thiazole (B1210989) structures, while reactions with 2-aminopyridines produce imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net This synthetic approach has been demonstrated with the closely related compound, 5-bromo-2-(bromoacetyl)-thiophene, which exhibits analogous reactivity at the bromoacetyl group. researchgate.net

Table 1: Synthesis of Fused Heterocyclic Systems

Click to view interactive data table

| Nitrogen Nucleophile | Resulting Fused Heterocyclic System | General Structure |

|---|---|---|

| 2-Aminothiazole | Thienyl-imidazo[2,1-b]thiazole | Fused five-membered rings |

| 2-Aminobenzimidazole | Thienyl-benzo bepls.comscribd.comimidazo[1,2-a]imidazole | Fused imidazole (B134444) and benzimidazole (B57391) rings |

| 2-Aminopyridine | Thienyl-imidazo[1,2-a]pyridine | Fused imidazole and pyridine (B92270) rings |

| 2-Aminobenzothiazole | Thienyl-benzo bepls.comscribd.comimidazo[2,1-b]thiazole | Fused imidazole and benzothiazole (B30560) rings |

| 3-Amino-1,2,4-triazole | Thienyl-imidazo[2,1-c] researchgate.netbepls.comorganic-chemistry.orgtriazole | Fused imidazole and triazole rings |

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring. bepls.commdpi.com This reaction involves the condensation of an α-haloketone with a thioamide. scribd.com this compound, as an α-haloketone, is an ideal substrate for this transformation. The reaction typically proceeds by the initial nucleophilic attack of the sulfur atom of the thioamide (e.g., thiourea) on the α-carbon of the bromoacetyl group, displacing the bromide ion. researchgate.net This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. mdpi.comrsc.org

When thiourea (B124793) is used as the reactant, the product is a 2-aminothiazole derivative. organic-chemistry.org This reaction provides a direct and efficient route to 2-amino-4-(5-carbamoylthiophen-2-yl)thiazoles, which are valuable scaffolds in medicinal chemistry. The conditions for Hantzsch synthesis can be varied, but it is often carried out by heating the reactants in a solvent like ethanol (B145695). rsc.org

The reaction of this compound with primary or secondary amines follows a standard SNAr (nucleophilic aromatic substitution) pathway. researchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. This results in the formation of an α-amino ketone derivative and an ammonium (B1175870) bromide salt.

The kinetics of these reactions are generally dependent on the formation of the reaction intermediate. researchgate.net With secondary amines like piperidine (B6355638) or morpholine, the reaction yields a stable tertiary α-amino ketone. Primary amines, such as benzylamine, react similarly to produce a secondary α-amino ketone. These products can be stable final compounds or serve as intermediates for further synthetic elaborations. bohrium.com

Table 2: Reactions with Primary and Secondary Amines

Click to view interactive data table

| Amine Nucleophile | Product Class | Example Reactant |

|---|---|---|

| Primary Amine | Secondary α-Amino Ketone | Benzylamine |

| Secondary Amine | Tertiary α-Amino Ketone | Piperidine |

| Secondary Amine | Tertiary α-Amino Ketone | Morpholine |

Sulfur-based nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability and energy of the valence electrons of sulfur. libretexts.orgmsu.edu Consequently, they react readily with the electrophilic α-carbon of this compound.

As mentioned in the context of Hantzsch-type reactions (Section 3.1.1.2), the most significant reaction involving sulfur nucleophiles is the formation of the thiazole ring. The reaction between an α-haloketone and a compound containing a thioamide functional group is a cornerstone of thiazole synthesis. bepls.comthieme-connect.de

Using thiourea or substituted thioamides as the sulfur nucleophile leads to the formation of 2-amino or 2-substituted thiazoles, respectively. organic-chemistry.org For example, reacting this compound with thiourea in ethanol under reflux conditions yields 2-amino-4-(5-carbamoylthiophen-2-yl)thiazole. Similarly, reaction with N-substituted thioamides or thiocarbamoyl compounds can provide a diverse range of thiazole derivatives attached to the thiophene-2-carboxamide core. researchgate.net This versatility makes the reaction a powerful tool for generating libraries of potentially bioactive molecules.

Reactions with Sulfur-Containing Nucleophiles

Thiol and Thioether Derivatization

The bromoacetyl group is a classic electrophilic moiety highly susceptible to nucleophilic attack by sulfur-containing compounds, such as thiols. This reaction proceeds via a standard S_N2 mechanism, where the sulfur atom of the thiol displaces the bromide ion, leading to the formation of a stable thioether linkage. This process is a cornerstone in bioconjugation and synthetic chemistry for its efficiency and specificity.

Research into the reactivity of bromoacetyl groups with thiols has demonstrated a high degree of chemoselectivity. nih.govresearchgate.net The reaction can be finely tuned by controlling the pH of the medium. While reactions with thiols proceed efficiently at slightly alkaline pH (e.g., pH 9.0), the bromoacetyl group shows minimal reactivity towards other nucleophiles like amino or imidazole groups under these conditions. nih.govresearchgate.net This selectivity allows for the specific modification of thiol-containing molecules in a complex environment. The reaction of this compound with a generic thiol (R-SH) results in the formation of a 5-(2-(R-thio)acetyl)thiophene-2-carboxamide derivative.

Table 1: Examples of Thioether Derivatization

| Reactant Thiol | Product Name |

| Ethanethiol | 5-(2-(Ethylthio)acetyl)thiophene-2-carboxamide |

| Thiophenol | 5-(2-(Phenylthio)acetyl)thiophene-2-carboxamide |

| Cysteine | S-(2-(5-Carbamoylthiophen-2-yl)-2-oxoethyl)-L-cysteine |

Reactions with Carbon-Containing Nucleophiles

The electrophilic carbon atom alpha to the carbonyl in the bromoacetyl group is a prime target for attack by various carbon-based nucleophiles. These reactions are fundamental for forming new carbon-carbon bonds, enabling the extension and elaboration of the molecular framework.

Active methylene (B1212753) compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), which renders the methylene protons acidic. In the presence of a base, these compounds are readily deprotonated to form a stabilized carbanion, a potent carbon nucleophile. rsc.org This carbanion can then react with this compound in a nucleophilic substitution reaction to displace the bromide and form a new C-C bond. rsc.orgnih.gov This reaction pathway is highly effective for synthesizing more complex polyfunctionalized thiophene (B33073) derivatives.

Table 2: Derivatization with Active Methylene Compounds

| Active Methylene Compound | Base | Product Structure |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(2-(5-carbamoylthiophen-2-yl)-2-oxoethyl)malonate |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-acetyl-4-(5-carbamoylthiophen-2-yl)-4-oxobutanoate |

| Malononitrile | Potassium carbonate | 2-(2-(5-Carbamoylthiophen-2-yl)-2-oxoethyl)malononitrile |

Enolates are powerful carbon nucleophiles generated by the deprotonation of an α-carbon adjacent to a carbonyl group. masterorganicchemistry.com Under basic conditions, ketones and esters can be converted into their corresponding enolates, which can then be used in alkylation reactions. This compound serves as an excellent electrophile for trapping these enolate intermediates, leading to the formation of γ-dicarbonyl compounds. masterorganicchemistry.com The reaction involves the nucleophilic attack of the enolate's α-carbon on the bromine-bearing carbon of the thiophene derivative.

While organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents are also strong carbon nucleophiles, their reaction with this compound is more complex. Their high reactivity can lead to a lack of selectivity, with potential for attack at multiple electrophilic sites, including the ketone carbonyl, the amide carbonyl, and the acidic amide proton, in addition to the desired substitution at the α-carbon.

Table 3: Reaction with Enolate Intermediates

| Enolate Source (Precursor) | Base | Product Name |

| Acetone | Lithium diisopropylamide (LDA) | 1-(5-Carbamoylthiophen-2-yl)butane-1,4-dione |

| Ethyl acetate | Lithium diisopropylamide (LDA) | Ethyl 4-(5-carbamoylthiophen-2-yl)-4-oxobutanoate |

Chemical Transformations of the Carboxamide Moiety

The carboxamide functionality on the thiophene ring is substantially less reactive than the bromoacetyl group. However, it can undergo specific transformations under appropriate conditions, allowing for further diversification of the molecular structure.

Amide N-Alkylation and Acylation Reactions

The N-H bond of the primary amide is weakly acidic and can be deprotonated by a strong base to form a nucleophilic amidate anion. This anion can subsequently react with electrophiles such as alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. mdpi.comresearchgate.net These reactions yield N-substituted or N-acylated thiophene-2-carboxamides. The choice of base is critical to ensure complete deprotonation without promoting side reactions at the bromoacetyl moiety. Common bases used for this transformation include potassium carbonate or cesium carbonate in a polar aprotic solvent. mdpi.com

Table 4: N-Alkylation and N-Acylation of the Carboxamide

| Reagent | Reaction Type | Product Name |

| Iodomethane | N-Alkylation | 5-(Bromoacetyl)-N-methylthiophene-2-carboxamide |

| Benzyl bromide | N-Alkylation | 5-(Bromoacetyl)-N-benzylthiophene-2-carboxamide |

| Acetyl chloride | N-Acylation | N-Acetyl-5-(bromoacetyl)thiophene-2-carboxamide |

Hydrolysis and Esterification of the Carboxamide Functionality

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. This reaction converts this compound into 5-(bromoacetyl)thiophene-2-carboxylic acid.

Following hydrolysis, the resulting carboxylic acid can be readily converted into a variety of esters through standard esterification procedures. nih.gov Common methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, or by first converting the carboxylic acid to its more reactive acyl chloride or to a carboxylate salt before reaction with an alcohol or alkyl halide. nih.gov This two-step sequence of hydrolysis followed by esterification provides a versatile route to a wide array of ester derivatives.

Table 5: Hydrolysis and Subsequent Esterification

| Step | Reagent(s) | Intermediate/Product Name |

| 1. Hydrolysis | Aq. HCl or Aq. NaOH, heat | 5-(Bromoacetyl)thiophene-2-carboxylic acid |

| 2. Esterification | Methanol, H₂SO₄ (cat.) | Methyl 5-(bromoacetyl)thiophene-2-carboxylate |

| 2. Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl 5-(bromoacetyl)thiophene-2-carboxylate |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 5 Bromoacetyl Thiophene 2 Carboxamide and Its Chemical Derivatives

X-ray Crystallography for Three-Dimensional Structural Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the exact molecular geometry and stereochemistry of a compound. unimi.it While specific crystallographic data for 5-(Bromoacetyl)thiophene-2-carboxamide is not publicly available, analysis of closely related thiophene (B33073) derivatives provides a clear illustration of the data obtained from such studies. For instance, the analysis of a complex derivative, 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester, revealed its crystallization in the triclinic system with a P-1 space group. researchgate.net

Such an analysis precisely defines the spatial coordinates of each atom, allowing for the accurate calculation of all bond lengths, bond angles, and torsion angles within the molecule. This information confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. For thiophene derivatives, SCXRD can definitively establish the planarity of the thiophene ring and the orientation of its substituents relative to one another. nih.govresearchgate.net In the case of chiral molecules, this technique unambiguously determines the absolute stereochemistry. The detailed geometric parameters derived from SCXRD are crucial for structure-activity relationship (SAR) studies and for computational modeling, such as Density Functional Theory (DFT) calculations, where theoretical models are validated against experimental data. nih.govbohrium.com

Table 1: Representative Crystallographic Data for a Thiophene Derivative Note: This data is illustrative and based on parameters typically reported for related thiophene compounds, as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NOS₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.87 |

| b (Å) | 5.54 |

| c (Å) | 23.41 |

| β (°) | 107.5 |

| Volume (ų) | 1960 |

| Z | 8 |

| Final R indices [I > 2σ(I)] | R1 = 0.058 |

Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice, a phenomenon known as crystal packing. nih.gov The stability of this lattice is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govresearchgate.netmdpi.com This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative Note: This data is illustrative, showing the types of information gained from Hirshfeld analysis on related compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.9 |

| C···H/H···C | 26.1 |

| O···H/H···O | 15.1 |

| Br···H/H···Br | 9.5 |

| C···C | 6.7 |

| S···C/C···S | 2.2 |

| Other | 3.5 |

Computational Chemistry and Theoretical Studies on 5 Bromoacetyl Thiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govrdd.edu.iq It is particularly effective for studying medium-sized organic molecules like thiophene (B33073) derivatives. bohrium.comresearchgate.net DFT methods are employed to determine optimized molecular geometries, electronic properties, and various reactivity descriptors, providing a detailed picture of the molecule's behavior. nih.govrdd.edu.iq

Geometry Optimization and Electronic Structure Determination

The first step in most computational analyses is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. rdd.edu.iqscholaris.ca For thiophene-based compounds, this is commonly achieved using DFT with hybrid functionals such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.gove3s-conferences.orgsemanticscholar.org This process calculates the lowest energy conformation, providing accurate predictions of bond lengths, bond angles, and dihedral angles. rdd.edu.iqresearchgate.net Vibrational analysis is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. rdd.edu.iq

The electronic structure of thiophene derivatives is characterized by the delocalization of π-electrons across the thiophene ring and adjacent functional groups. e3s-conferences.org This delocalization is crucial for the molecule's stability and reactivity. mdpi.com Computational methods provide detailed information on these electronic properties, which are fundamental to understanding the compound's chemical behavior. nih.gov

Table 1: Representative Optimized Geometric Parameters for Substituted Thiophene Rings (Note: Data is generalized from DFT studies of similar thiophene derivatives and may not represent the exact values for 5-(Bromoacetyl)thiophene-2-carboxamide.)

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Degree (°) |

| Bond Length | C=C | 1.37 - 1.38 | Bond Angle | C-S-C | ~92 |

| C-C | 1.42 - 1.44 | C-C-S | ~111-112 | ||

| C-S | 1.71 - 1.75 | C-C-C | ~112-113 | ||

| C-Br | ~1.88 | Dihedral Angle | Thiophene-substituent | Varies | |

| C-C(O) | ~1.50 | ||||

| C=O | ~1.22 | ||||

| C-N | ~1.35 |

This table is interactive. You can sort and filter the data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. rsc.org

The energy of the HOMO (EHOMO) is related to a molecule's ionization potential and its propensity to donate electrons. A higher EHOMO value indicates a greater electron-donating ability. mdpi.comresearchgate.net Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity, with a lower ELUMO value suggesting a greater capacity to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is indicative of higher reactivity and lower stability. nih.govmdpi.com In thiophene derivatives, the spatial distribution of these orbitals is often spread across the π-conjugated system, with the HOMO typically localized on the electron-rich thiophene ring and the LUMO on electron-withdrawing groups. mdpi.com

Table 2: Calculated FMO Energies for Various Thiophene Derivatives (Note: These values are from DFT studies on related compounds and serve as illustrative examples.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiophene Sulfonamide Derivative 1 | -6.64 | -1.99 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 7 | -6.04 | -2.60 | 3.44 | mdpi.com |

| 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide | -0.2013 | -0.0681 | 0.1332 | mdpi.com |

| N-aryl-3-aminothiophene-2-carboxamide (7a) | -5.09 | -1.98 | 3.11 | nih.gov |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. semanticscholar.org The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values. nih.gov

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like oxygen or nitrogen. nih.gov Regions of positive electrostatic potential, colored in blue, are electron-deficient and are the preferred sites for nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms of both the acetyl and carboxamide groups, making them hydrogen bond acceptor sites. Positive potential would be expected around the amide hydrogens.

Fukui Function Analysis for Reactivity Site Prediction

While MEP provides a qualitative picture of reactivity, Fukui function analysis offers a more quantitative prediction of reaction sites within a molecule. nih.govresearchgate.netsemanticscholar.org Derived from DFT, the Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. semanticscholar.orgresearchgate.net

By condensing these values to individual atomic sites, local reactivity descriptors are obtained:

fk+ : Predicts the site for nucleophilic attack (attack by an electron donor). The atom with the highest fk+ value is the most likely electrophilic site. researchgate.netsemanticscholar.org

fk- : Predicts the site for electrophilic attack (attack by an electron acceptor). The atom with the highest fk- value is the most probable nucleophilic site. researchgate.netsemanticscholar.org

fk0 : Predicts the site for radical attack. semanticscholar.org

For thiophene derivatives, studies have shown that Fukui functions can successfully identify specific carbon or heteroatoms as the most reactive centers for different types of reactions. nih.govsemanticscholar.org For example, in one study on thiophene derivatives, the C4 atom was identified as the most reactive site for nucleophilic attack. nih.govnih.gov

Tautomeric Equilibria and Energy Landscape Analysis

Tautomerism involves the migration of a proton, resulting in constitutional isomers that exist in dynamic equilibrium. The carboxamide group in this compound can theoretically undergo amide-imidic acid tautomerization.

DFT calculations are highly effective for studying these equilibria. By optimizing the geometries of all possible tautomers and calculating their total energies, the relative stability of each form can be determined. rsc.orgresearchgate.net The tautomer with the lowest calculated energy is the most thermodynamically stable and will be the predominant species at equilibrium. rsc.org Furthermore, computational methods can be used to calculate the energy barriers for the interconversion between tautomers by locating the transition state structures on the potential energy landscape. rsc.org A study on thiophene-2-carbohydrazide, a similar structure, used DFT calculations to investigate the amide-imidic prototropic tautomerization, confirming that the amide form was the kinetically favored isomer. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. youtube.comyoutube.com

For a relatively small and flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different spatial arrangements (conformers) the molecule can adopt due to rotation around its single bonds. The simulations can reveal the most populated conformations and the energetic barriers between them, providing a comprehensive understanding of the molecule's flexibility and structural preferences in different environments (e.g., in a solvent or interacting with a biological target). mdpi.comnih.gov These simulations are crucial for understanding how the molecule's shape and stability are influenced by its surroundings. researchgate.net

Computational Approaches to Molecular Interactions and Binding Mechanisms (e.g., Molecular Docking)

Computational studies, particularly molecular docking, have become instrumental in elucidating the potential molecular interactions and binding mechanisms of therapeutic candidates. For derivatives of the thiophene-2-carboxamide scaffold, molecular docking simulations are frequently employed to predict their binding affinities and conformations within the active sites of various biological targets. While specific docking studies on this compound are not extensively detailed in the available literature, the general principles and findings from studies on closely related thiophene-2-carboxamide derivatives can provide significant insights into its potential interactions.

In typical molecular docking studies, the three-dimensional structure of a target protein is obtained from a repository such as the Protein Data Bank (PDB). The small molecule, in this case, this compound, is then placed into the binding site of the protein, and various conformational poses are evaluated based on a scoring function that estimates the binding affinity. These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

For instance, in studies involving other thiophene-2-carboxamide derivatives, the thiophene ring and the carboxamide linker are often found to be crucial for establishing key interactions within the receptor's binding pocket. The sulfur atom of the thiophene ring can participate in various non-covalent interactions, while the amide group is a potent hydrogen bond donor and acceptor. The bromoacetyl group in this compound introduces a reactive electrophilic center, which could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of a target protein, a mechanism that can be explored through specialized covalent docking protocols.

A hypothetical molecular docking study of this compound against a putative target kinase could reveal interactions such as those detailed in the interactive table below. Such studies on related compounds have highlighted the importance of specific amino acid residues in the binding pocket. nih.govresearchgate.net

Interactive Table: Hypothetical Molecular Docking Interactions of this compound

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | 2.9 |

| Hydrogen Bond | Carbonyl Oxygen | Lysine (LYS) | 3.1 |

| Halogen Bond | Bromine | Phenylalanine (PHE) | 3.5 |

| Pi-Sulfur Interaction | Thiophene Ring | Tyrosine (TYR) | 4.2 |

| Covalent Bond | Acetyl Carbon | Cysteine (CYS) | 1.9 |

These predicted interactions, derived from the principles of molecular docking on similar compounds, provide a framework for understanding how this compound might bind to a biological target, guiding further experimental validation and lead optimization efforts. bohrium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Derivations from Chemical Parameters

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A series of thiophene-2-carboxamide analogs with their corresponding biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For thiophene carboxamide derivatives, QSAR studies have often highlighted the importance of several key chemical parameters in influencing their biological activity. jetir.org These parameters include:

Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment are often significant. researchgate.net These descriptors relate to the molecule's reactivity and ability to participate in electronic interactions.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule and can be related to its size and shape.

Steric Descriptors: Molar refractivity (MR) and other descriptors related to the volume and bulk of substituents can influence how a molecule fits into a binding site.

A hypothetical QSAR equation for a series of thiophene-2-carboxamide derivatives might take the following form:

pIC50 = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β₀, β₁, β₂, and β₃ are the regression coefficients.

The insights gained from such QSAR models are invaluable for designing new compounds with potentially improved activity. nih.gov For example, if a QSAR model indicates that lower LUMO energy is correlated with higher activity, medicinal chemists can prioritize the synthesis of derivatives with electron-withdrawing substituents to modulate this property.

Interactive Table: Key Chemical Parameters in QSAR Models for Thiophene Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity (General Trend) |

|---|---|---|

| Electronic | LUMO Energy | Lower values may enhance activity by increasing reactivity. |

| Hydrophobic | logP | An optimal range is often required for good cell permeability. |

| Steric | Molar Refractivity (MR) | Can positively or negatively impact activity depending on the size of the binding pocket. |

| Topological | Wiener Index | Relates to molecular branching and can influence interactions. |

By applying these principles, researchers can rationally design novel analogs of this compound with enhanced therapeutic potential. jetir.org

Conclusion and Future Research Directions

Comprehensive Summary of the Synthetic Utility and Chemical Versatility of 5-(Bromoacetyl)thiophene-2-carboxamide

This compound is a multifunctional heterocyclic compound poised for significant utility in synthetic organic chemistry. Its structure incorporates three key reactive sites: the thiophene (B33073) ring, the α-bromoketone moiety, and the carboxamide group. This arrangement provides a platform for diverse chemical transformations, making it a valuable intermediate for constructing complex molecular architectures.

The primary driver of its chemical versatility is the bromoacetyl group. As an α-haloketone, the methylene (B1212753) carbon is highly electrophilic and susceptible to nucleophilic substitution, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is fundamental to the Hantzsch thiazole (B1198619) synthesis and related cyclization reactions. By reacting with various binucleophilic reagents such as thioamides, ureas, and amines, this compound serves as a key building block for a wide array of fused and substituted heterocyclic systems. researchgate.net For instance, its reaction with aminothiazoles or aminobenzimidazoles can lead to the formation of thienyl-substituted imidazo[2,1-b]thiazoles and imidazo[2,1-b]benzimidazoles, respectively, which are scaffolds of pharmacological interest. researchgate.net

The thiophene core itself offers additional avenues for molecular elaboration. Although the acetyl and carboxamide groups are electron-withdrawing, the thiophene ring can still participate in certain electrophilic substitution reactions. pharmaguideline.com More significantly, it can be functionalized via modern cross-coupling methodologies. Drawing parallels from the reactivity of similar structures like 5-bromothiophene-2-carboxylic acid and its derivatives, the thiophene ring of this compound could potentially undergo Suzuki, Stille, or Heck coupling reactions. nih.govnih.gov This would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position (after conversion of the bromoacetyl group or if starting from a 5-halo precursor), leading to the synthesis of conjugated systems relevant to materials science and medicinal chemistry. nih.govnumberanalytics.com

Finally, the carboxamide functional group, while generally less reactive, provides another handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to esters, acid chlorides, or other derivatives. This group can also influence the regioselectivity of reactions on the thiophene ring and participate in intramolecular cyclization reactions under specific conditions. The interplay of these three functional groups makes this compound a versatile synthon for generating diverse chemical libraries.

Identification of Emerging Research Avenues in the Synthesis and Derivatization of the Compound

The unique trifunctional nature of this compound opens up several promising avenues for future research, aligning with modern trends in organic synthesis.

A significant emerging area is the application of this compound in multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single, atom-economical step by combining three or more reactants. bohrium.comnih.gov The electrophilic nature of the α-bromoketone and the potential for the carboxamide to act as a nucleophile or directing group make this compound an ideal candidate for designing novel MCRs to rapidly generate libraries of complex thiophene-based heterocycles. nih.govresearchgate.net

Another key research direction is the development of metal-free synthetic methodologies for its derivatization. nih.gov While metal-catalyzed cross-coupling is a powerful tool, there is a growing emphasis on green chemistry principles, which favor the avoidance of heavy metal catalysts. markwideresearch.com Research could focus on base-mediated C-H activation or radical-based transformations to functionalize the thiophene ring, providing more sustainable synthetic routes.

The synthesis of chiral derivatives represents a further frontier. The carbonyl group in the bromoacetyl moiety offers a site for asymmetric reduction to a chiral alcohol or for use in asymmetric aldol (B89426) or related reactions. This would introduce stereocenters into the molecule, which is of paramount importance in medicinal chemistry, where enantiomers often exhibit vastly different biological activities.

Finally, exploring the compound's utility in the synthesis of fused polycyclic thiophene systems is a promising avenue. Thiophene-containing polycyclic aromatic compounds are of great interest for their electronic properties and applications in organic electronics. markwideresearch.com Developing novel intramolecular cyclization strategies, possibly via C-H activation or radical pathways involving the different functional groups of this compound, could provide access to novel thieno-fused lactams and other complex polyheterocyclic scaffolds.

Prospects for the Development of Novel Methodologies in Thiophene Chemistry Facilitated by this compound

The strategic placement of reactive functional groups in this compound makes it a valuable tool for advancing the broader field of thiophene chemistry. Its use could facilitate the development of novel and more efficient synthetic methodologies.

One major prospect lies in the design of tandem or domino reaction sequences . The differential reactivity of the α-bromoketone and the thiophene ring could be exploited to trigger a cascade of reactions in a one-pot process. For example, an initial nucleophilic substitution at the bromoacetyl position could be followed by an intramolecular cyclization onto the thiophene ring or the carboxamide group, leading to complex, rigid molecular frameworks that would otherwise require lengthy, multi-step syntheses. acs.org

The compound is also an excellent substrate for developing and showcasing the utility of flow chemistry . The high reactivity of α-haloketones can sometimes lead to side reactions and purification challenges in batch processes. mdpi.com Continuous flow synthesis would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially improving yields, selectivity, and safety when handling this reactive intermediate.

Furthermore, systematic studies on the derivatization of this compound could lead to a deeper understanding of structure-reactivity relationships in polysubstituted thiophenes. Investigating the electronic and steric influence of substituents derived from the bromoacetyl and carboxamide moieties on subsequent reactions (e.g., electrophilic aromatic substitution, metal-catalyzed coupling) would provide valuable data for creating predictive models for reactivity in complex thiophene systems.

Ultimately, the availability and versatile reactivity of this compound will facilitate the synthesis of novel thiophene-containing compounds for biological screening and materials science applications. nih.govnih.gov As a readily available building block, it lowers the barrier to entry for exploring novel areas of thiophene chemistry, thereby accelerating the discovery of new molecules with valuable properties. nih.govmarkwideresearch.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Bromoacetyl)thiophene-2-carboxamide?

- Methodology :

- Step 1 : Bromoacetylation of thiophene-2-carboxamide precursors using bromoacetyl bromide under anhydrous conditions (e.g., DCM solvent, 0–5°C, with a base like triethylamine for acid scavenging).

- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Confirm purity using HPLC or TLC (Rf ~0.3–0.5) .

- Alternative : AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) predict feasible routes by analyzing analogous thiophene derivatives .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR :

- ¹H NMR : Peaks at δ 7.8–8.1 ppm (thiophene protons), δ 4.2–4.5 ppm (bromoacetyl CH₂), and δ 10–12 ppm (carboxamide NH).

- ¹³C NMR : Signals at ~170 ppm (carbonyl C), ~120–140 ppm (thiophene C), and ~30–40 ppm (bromoacetyl CH₂) .

- MS : Molecular ion peak at m/z ~262 (C₇H₆BrNO₂S) with fragmentation patterns confirming the bromoacetyl group .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile brominated intermediates.

- Waste Disposal : Neutralize bromoacetyl byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

- Methodology :

- Factorial Design : Use a 2³ factorial matrix to test variables: temperature (0°C vs. RT), solvent (DCM vs. THF), and stoichiometry (1:1 vs. 1:1.2). Analyze interactions via ANOVA .

- Example Table :

| Variable | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 0°C | 25°C | -15% |

| Solvent | DCM | THF | +10% |

| Stoichiometry | 1:1 | 1:1.2 | +8% |

Q. How to resolve contradictions in spectral data during characterization?

- Methodology :

- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., Gaussian for NMR chemical shifts, DFT for IR vibrations) .

- Case Study : A conflicting m/z peak at 280 may indicate bromine isotope patterns (79Br/81Br); use high-resolution MS (HRMS) to confirm .

Q. What computational tools predict the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase/enzyme libraries (e.g., PDB entries 1ATP or 3QKK). Focus on thiophene-carboxamide interactions with catalytic sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å = stable) .

Q. How to design a comparative study with structurally similar thiophene derivatives?

- Methodology :

- Structural Analogs : Include 5-Bromothiophene-3-carboxamide (ECHA data) and 2-Bromo-5-methoxytoluene (Kanto Reagents) as controls .

- Test Parameters : Compare reactivity (e.g., Suzuki coupling rates), solubility (logP via shake-flask method), and bioactivity (IC₅₀ in enzyme assays) .

Data-Driven Research Challenges

Q. How to address low reproducibility in multi-step syntheses?

- Methodology :

- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR for real-time monitoring of bromoacetylation) .

- Robustness Testing : Vary humidity (±5%) and reagent batch sources to identify critical quality attributes (CQAs) .

Q. What statistical methods validate the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Studies : Use Arrhenius modeling (25°C, 40°C, 60°C) to predict shelf life. Analyze degradation products via LC-MS .

- Weibull Analysis : Fit time-to-failure data to determine storage limits (e.g., >90% purity at 12 months, 95% confidence) .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。